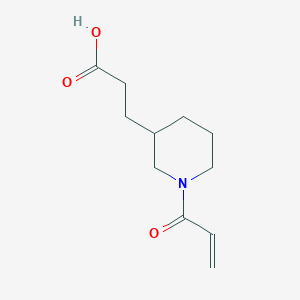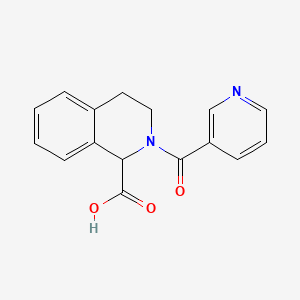
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (CTI) is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CTI is a member of the tetrahydroisoquinoline family and has been studied for its biochemical and physiological effects. In We will also discuss the scientific research applications of CTI and list future directions for further research.
Mecanismo De Acción
The mechanism of action of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves the modulation of dopamine release in the brain. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has a high affinity for dopamine receptors and can bind to them, leading to the modulation of dopamine release. Studies have shown that N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide can also inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide can increase dopamine levels in the brain, leading to improved motor function and cognitive performance. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has several advantages for use in lab experiments. One of the primary advantages of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is its high affinity for dopamine receptors, making it a potential candidate for the treatment of neurological disorders. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to the use of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide in lab experiments. One limitation is the potential for off-target effects, which can lead to unintended consequences. Additionally, the long-term effects of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide on the brain are not yet fully understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide. One area of future research is the development of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide-based therapies for the treatment of neurological disorders. Another area of future research is the investigation of the long-term effects of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide on the brain. Additionally, further research is needed to determine the optimal dosage and administration of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide for therapeutic use.
Conclusion
In conclusion, N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has been studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations in lab experiments. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has potential applications in the treatment of neurological disorders and has several future directions for research. Further research is needed to fully understand the safety and efficacy of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide for therapeutic use.
Métodos De Síntesis
The synthesis of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves a four-step process starting from commercially available starting materials. The first step involves the reaction of 2-(cyclobutylmethyl)aniline with ethyl 2-bromoacetate to form the intermediate product. The intermediate product is then reacted with sodium methoxide to form the desired product. The final step involves the reduction of the product using palladium on carbon and hydrogen gas to yield N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has been studied for its potential use in various scientific research applications. One of the primary applications of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is in the field of neuroscience. Studies have shown that N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has a high affinity for dopamine receptors and can modulate dopamine release in the brain. This makes N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(17-10-11-4-3-5-11)14-13-7-2-1-6-12(13)8-9-16-14/h1-2,6-7,11,14,16H,3-5,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGNIJZSSCABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)C2C3=CC=CC=C3CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)

![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)





![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)